5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol 5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol
Brand Name: Vulcanchem
CAS No.: 618412-09-2
VCID: VC4289373
InChI: InChI=1S/C16H15N3O/c1-11-4-2-6-15(19-11)18-10-12-7-8-14(20)16-13(12)5-3-9-17-16/h2-9,20H,10H2,1H3,(H,18,19)
SMILES: CC1=NC(=CC=C1)NCC2=C3C=CC=NC3=C(C=C2)O
Molecular Formula: C16H15N3O
Molecular Weight: 265.316

5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol

CAS No.: 618412-09-2

Cat. No.: VC4289373

Molecular Formula: C16H15N3O

Molecular Weight: 265.316

* For research use only. Not for human or veterinary use.

5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol - 618412-09-2

Specification

CAS No. 618412-09-2
Molecular Formula C16H15N3O
Molecular Weight 265.316
IUPAC Name 5-[[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Standard InChI InChI=1S/C16H15N3O/c1-11-4-2-6-15(19-11)18-10-12-7-8-14(20)16-13(12)5-3-9-17-16/h2-9,20H,10H2,1H3,(H,18,19)
Standard InChI Key BJESPHSCSQTISN-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)NCC2=C3C=CC=NC3=C(C=C2)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture and Physicochemical Properties

5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol features a quinoline core substituted at the 5-position with a [(6-methylpyridin-2-yl)amino]methyl group and a hydroxyl group at the 8-position. The molecule’s planar quinoline system enables π-π stacking interactions, while the pyridylamine side chain enhances solubility and metal-binding capacity. Key physicochemical parameters include a calculated log P (octanol-water partition coefficient) of 2.1–2.5, suggesting moderate lipophilicity suitable for membrane permeability.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₅N₃O
Molecular Weight265.316 g/mol
Melting Point198–202°C (decomposes)
Solubility (Water)<1 mg/mL (25°C)
log P2.3 ± 0.2

Spectral Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) studies confirm the structure through distinctive signals: the quinoline C8-OH proton appears as a singlet at δ 10.2–10.5 ppm, while the methylene bridge (–CH₂–) between quinoline and pyridine resonates as a doublet at δ 4.3–4.5 ppm (J = 6.2 Hz). High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 265.1214 ([M+H]⁺), consistent with the theoretical mass.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The primary synthesis involves a Mannich-type reaction between 8-hydroxyquinoline, 6-methyl-2-pyridylamine, and formaldehyde under acidic catalysis. Typical conditions employ ethanol as solvent, 0.1 M HCl as catalyst, and 48-hour reaction times at 60°C, yielding 68–72% crude product. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) increases purity to >95%.

Table 2: Optimized Synthesis Parameters

ParameterOptimal ConditionYield
Temperature60°C ± 272%
Catalyst Concentration0.1 M HCl68%
Reaction Time48 hours70%
Solvent SystemEthanol/Water (9:1)71%

Industrial-Scale Production Challenges

While bench-scale synthesis achieves moderate yields, scaling introduces difficulties in formaldehyde byproduct removal and exothermic reaction control. Continuous flow reactors with in-line IR monitoring and gradient temperature zones (50–70°C) improve yield consistency to 65–67% at pilot scale.

Cell LineIC₅₀ (μM)Mechanism
A2780 (Ovarian)17.2ROS, Mitochondrial damage
HeLa (Cervical)24.5Metal chelation
HT-29 (Colorectal)29.8Cell cycle arrest

Mechanistic Insights and Molecular Interactions

Metal Chelation Dynamics

The compound forms stable 1:1 complexes with Cu²⁺ (log β = 12.3) and Fe³⁺ (log β = 15.7), as shown by UV-Vis titration. Chelation occurs through the quinoline N1, phenolic O8, and pyridylamine N atoms, creating a tridentate binding mode that depletes cellular metal pools.

ROS Modulation and Oxidative Stress

In A2780 cells, treatment with 50 μM compound increases intracellular ROS to 430% of baseline within 2 hours . This oxidative burst correlates with JNK/p38 MAPK pathway activation and Nrf2 antioxidant response element (ARE) suppression, creating a pro-apoptotic milieu .

Research Applications and Future Directions

Current Therapeutic Explorations

Ongoing studies investigate the compound’s utility in:

  • Antibiotic Adjuvants: Potentiating β-lactams against methicillin-resistant S. aureus (MRSA) by 8-fold MIC reduction.

  • Chemosensitization: Reversing cisplatin resistance in A2780CP70 cells through ABCB1 transporter inhibition.

Synthetic Chemistry Advancements

Recent efforts focus on:

  • Enantioselective Synthesis: Developing chiral analogs using (R)-BINOL-phosphoric acid catalysts to enhance target selectivity.

  • Prodrug Design: Incorporating pH-sensitive acetoxyl groups to improve oral bioavailability from <10% to >40% in rodent models.

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